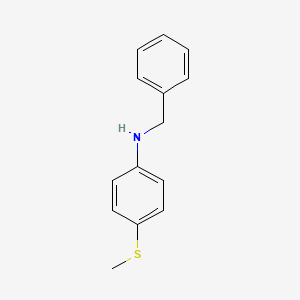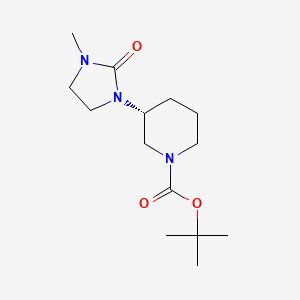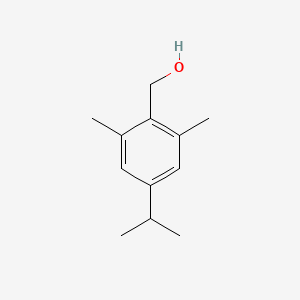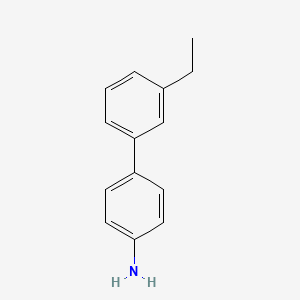![molecular formula C12H9N3O2 B8357426 3-amino-9-hydroxy-2H-benzo[f]quinazolin-1-one](/img/structure/B8357426.png)
3-amino-9-hydroxy-2H-benzo[f]quinazolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-9-hydroxybenzo[f]quinazolin-1(2H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 3-Amino-9-hydroxybenzo[f]quinazolin-1(2H)-one consists of a quinazolinone core with an amino group at the 3-position and a hydroxyl group at the 9-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-9-hydroxybenzo[f]quinazolin-1(2H)-one typically involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the use of a cyclization reaction where 2-aminobenzamide reacts with an aldehyde in the presence of a catalyst such as acetic acid or sulfuric acid to form the quinazolinone core.
Industrial Production Methods
Industrial production of 3-Amino-9-hydroxybenzo[f]quinazolin-1(2H)-one may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. The use of advanced catalytic systems and automated reactors can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-9-hydroxybenzo[f]quinazolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-Amino-9-hydroxybenzo[f]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s hydroxyl and amino groups can form hydrogen bonds and other interactions with target proteins, leading to changes in their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4(3H)-Quinazolinone: A closely related compound with a similar quinazolinone core but different substituents.
2-(2’-Hydroxyphenyl)-4(3H)-quinazolinone: Known for its luminescent properties and applications in bioimaging.
Tetrahydroquinazolinone: A reduced form of quinazolinone with different biological activities.
Uniqueness
3-Amino-9-hydroxybenzo[f]quinazolin-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C12H9N3O2 |
|---|---|
Molekulargewicht |
227.22 g/mol |
IUPAC-Name |
3-amino-9-hydroxy-2H-benzo[f]quinazolin-1-one |
InChI |
InChI=1S/C12H9N3O2/c13-12-14-9-4-2-6-1-3-7(16)5-8(6)10(9)11(17)15-12/h1-5,16H,(H3,13,14,15,17) |
InChI-Schlüssel |
WPKWPICWYRCHKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC3=C2C(=O)NC(=N3)N)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

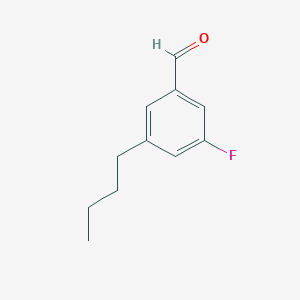
![6,7-Difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B8357376.png)
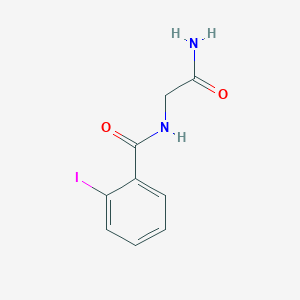
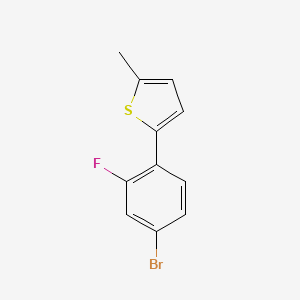
![4-chloro-2-(4-nitrophenylmethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B8357398.png)
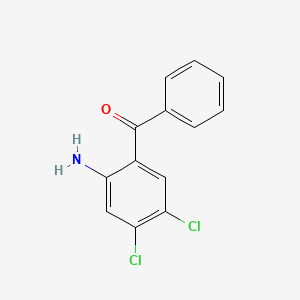
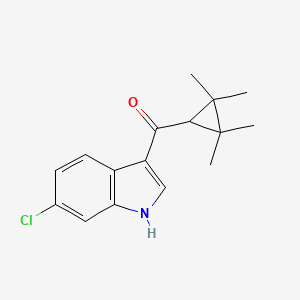
![Methyl 3-{[methoxy(oxo)acetyl]amino}benzoate](/img/structure/B8357422.png)
![n-[(2-Bromomethyl)thiophene-3-sulfonyl]pyrrole](/img/structure/B8357432.png)
